molecular formula C17H27N3O2 B7922098 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922098
M. Wt: 305.4 g/mol
InChI Key: GPFNRZGXCWCEKK-UHFFFAOYSA-N
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Description

2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, an aminoethyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield an alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved can vary, but they often include key signaling cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzyl esters, such as:

Uniqueness

What sets 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and development, where it can serve as a versatile tool for exploring new scientific frontiers .

Biological Activity

2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353955-37-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2}, indicating it contains a piperidine ring substituted with an aminoethyl group and a benzyl ester. The structural characteristics play a significant role in its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
  • Anti-inflammatory Effects : The compound's analogs have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. IC50 values reported for related compounds are around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : Some derivatives have displayed promising antibacterial and antifungal activities. For example, MIC values for related piperidine derivatives against E. coli and S. aureus were reported as low as 0.0039 mg/mL, indicating strong antimicrobial properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution Patterns : The presence of electron-donating groups on the aromatic ring enhances activity against COX enzymes and improves cytotoxicity against cancer cells.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the amino group can significantly affect the compound's interaction with biological targets, impacting both potency and selectivity.

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Study on Anticancer Activity : A study evaluating several piperidine derivatives found that modifications at specific positions led to enhanced cytotoxicity against multiple cancer cell lines. For instance, a derivative showed an IC50 value of around 92.4 μM against a panel of 11 cancer cell lines .
  • Anti-inflammatory Research : Another investigation into pyrimidine derivatives illustrated that certain modifications resulted in stronger inhibition of COX-2 compared to COX-1, with ED50 values indicating efficacy similar to indomethacin .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/MIC ValuesReference
AnticancerPiperidine Derivative~92.4 μM (various lines)
Anti-inflammatoryCOX Inhibition0.04 μmol (COX-2)
AntimicrobialE. coli & S. aureus0.0039 - 0.025 mg/mL

Properties

IUPAC Name

benzyl 2-[[2-aminoethyl(methyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-19(12-10-18)13-16-9-5-6-11-20(16)17(21)22-14-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFNRZGXCWCEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1CCCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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